4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Description
4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a structurally complex molecule featuring:
- A 4-chloro-substituted pyrazole core, which is critical for electronic and steric interactions.
- A carbothioylurea linker (-NH-CS-NH-), which may contribute to hydrogen bonding and metabolic stability.
- A terminal benzenesulfonamide group, a common pharmacophore in bioactive molecules for solubility and target engagement.
Properties
IUPAC Name |
1-[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N5O2S2/c18-11-2-1-10(14(19)7-11)8-25-9-15(20)16(24-25)23-17(28)22-12-3-5-13(6-4-12)29(21,26)27/h1-7,9H,8H2,(H2,21,26,27)(H2,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRLQINMHHFRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=NN(C=C2Cl)CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves several stepsThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution
Scientific Research Applications
4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation. The pathways involved in these processes are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Halogenation significantly influences reactivity and bioactivity. Key comparisons include:
| Compound Name | Halogen Substituents | Key Differences | Biological Implications | Reference |
|---|---|---|---|---|
| 4-[({[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE | Bromine at pyrazole C4 | Larger atomic radius of Br vs. Cl increases steric bulk and polarizability. | Enhanced chemical reactivity and binding affinity | |
| 4-[({[(4-FLUORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE | Fluorine at pyrazole C4 | High electronegativity of F alters electronic properties. | Improved metabolic stability and selectivity |
Insights : The chloro-substituted target compound balances moderate lipophilicity and electronic effects, whereas bromo analogs may exhibit stronger binding but reduced solubility .
Pyrazole Derivatives with Varying Core Structures
Modifications to the pyrazole core or adjacent rings alter pharmacological profiles:
Sulfonamide-Containing Compounds
Sulfonamide groups are pivotal for solubility and target interactions:
| Compound Name | Sulfonamide Context | Additional Features | Unique Properties | Reference |
|---|---|---|---|---|
| 4-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE | Triazine-sulfonamide hybrid | Methoxyphenyl, tetrahydrotriazine | Dual enzyme inhibition (DHFR, CA) | |
| Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- | Pyrrolopyridine-sulfonamide | Ethynyl linker, chlorophenyl | Kinase inhibition (JAK/STAT pathway) |
Insights : The target’s benzenesulfonamide group, combined with a dichlorobenzyl-pyrazole system, may synergistically target sulfonamide-sensitive enzymes like carbonic anhydrase or tyrosine kinases .
Dichlorobenzyl-Substituted Analogs
The 2,4-dichlorobenzyl group is a hallmark of several bioactive molecules:
Insights : The dichlorobenzyl group in the target compound enhances hydrophobic interactions in enzyme active sites, similar to its role in antifungal and antiparasitic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
